Ethyl 4-{3-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-YL}benzoate
Overview
Description
Ethyl 4-{3-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-YL}benzoate is a complex organic compound that features a combination of indene, pyrrole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-YL}benzoate typically involves the condensation of acenaphthenequinone with ethyl-4-aminobenzoate . The reaction proceeds through the formation of a Schiff base, which is then reduced to yield the final product. The reaction conditions often include the use of ethanol or acetonitrile as solvents and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-YL}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Ethyl 4-{3-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-YL}benzoate has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-YL}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 4-{3-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-YL}benzoate include other indene and pyrrole derivatives, such as:
Indole derivatives: Known for their diverse biological activities and applications in drug development.
Isoindole derivatives: Used in materials science and pharmaceuticals.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new scientific frontiers and developing innovative applications.
Properties
IUPAC Name |
ethyl 4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-4-30-25(29)17-9-11-19(12-10-17)26-15(2)13-18(16(26)3)14-22-23(27)20-7-5-6-8-21(20)24(22)28/h5-14H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHOGFCYQGPPBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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